N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a methoxy group, an oxopiperidinyl group, and a tetrahydronaphthalene sulfonamide moiety. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-28-21-12-10-18(15-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHHIYBBKHCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methoxyphenylamine with 2-oxopiperidine under controlled conditions to form the intermediate. This intermediate is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxopiperidinyl group can be reduced to a piperidinyl group using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include hydroxyl derivatives, reduced piperidinyl compounds, and substituted sulfonamides .
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including thromboembolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism of action involves binding to the active site of the target protein, thereby modulating its activity. This interaction can lead to downstream effects that contribute to the compound’s therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif.
Rivaroxaban: Another FXa inhibitor with comparable pharmacological properties.
Edoxaban: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific interactions with molecular targets make it a valuable compound for further research and development.
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activities, which have been the subject of various research studies. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H26N2O4S
- Molecular Weight : 414.52 g/mol
- IUPAC Name : N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Structural Features
The structure includes:
- A methoxy group that enhances lipophilicity.
- An oxopiperidinyl moiety that may influence receptor binding.
- A tetrahydronaphthalene sulfonamide core that is critical for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors involved in various biochemical pathways. Ongoing research aims to elucidate these interactions more clearly.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound has shown significant inhibitory effects on various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate that it can be more potent than standard chemotherapeutic agents like Doxorubicin and 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| N-(4-methoxy...) | MCF-7 | 24.74 | 5-Fluorouracil (IC50 = 24.74) |
| N-(4-methoxy...) | HCT116 | 4.38 | Pemetrexed (IC50 = 6.75) |
Anti-inflammatory and Antioxidant Properties
In vitro screening has demonstrated that this compound possesses anti-inflammatory and antioxidant activities. These properties are critical for reducing oxidative stress in cells and could contribute to its anticancer effects .
Case Studies
- Study on Synthesis and Anticancer Activity : Alam et al. synthesized a series of compounds related to N-(4-methoxy...) and evaluated their anticancer properties against MCF-7 cells. Their findings indicated that certain derivatives exhibited enhanced potency compared to established drugs .
- Toxicological Assessment : Another study assessed the cytotoxic effects of the compound on normal human fibroblast cells alongside cancerous cells. Results indicated selective toxicity towards cancer cells while sparing normal cells at lower concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential coupling of the tetrahydronaphthalene-sulfonamide core with a substituted phenylpiperidinone moiety. Key steps include:
- Sulfonamide formation : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Piperidinone introduction : Cyclization of a precursor amine with a carbonyl source (e.g., oxalyl chloride) in dioxane at 80–100°C .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for sulfonylation) and exclusion of moisture .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d6 resolve aromatic protons (δ 6.8–7.9 ppm) and confirm sulfonamide NH (δ ~10.5 ppm). Methoxy (δ 3.8 ppm) and piperidinone carbonyl (δ ~170 ppm) signals are critical for structural assignment .
- FTIR : Peaks at ~1679 cm<sup>−1</sup> (C=O stretch) and ~1330 cm<sup>−1</sup> (S=O asymmetric stretch) validate functional groups .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms stereochemistry, as demonstrated for related sulfonamide derivatives .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Receptor binding : Radioligand displacement assays (e.g., orexin receptors, given structural similarity to OX1R-selective agonists ).
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the sulfonamide group’s affinity for catalytic sites .
- Cell viability : MTT assays in cancer lines (e.g., HepG2, MCF-7) with IC50 determination over 48–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance receptor selectivity?
- Methodological Answer :
- Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) to assess steric/electronic effects on receptor binding. For example, 4-chloro analogs showed 3-fold higher OX1R affinity in related compounds .
- Piperidinone substitution : Introduce sp<sup>3</sup>-hybridized carbons (e.g., methyl groups) to restrict conformational flexibility and improve target engagement .
- Sulfonamide bioisosteres : Replace sulfonamide with carboxamide or phosphonate groups to compare pharmacokinetic profiles .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from:
- Purity differences : Validate compound purity via HPLC (≥98%) and control for residual solvents (e.g., DCM) that may interfere with assays .
- Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) and incubation times. For example, serum proteins may bind sulfonamides, reducing apparent potency .
- Target specificity : Use CRISPR-edited cell lines (e.g., OX1R/OX2R knockouts) to confirm on-target effects .
Q. What experimental strategies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads to identify binding partners in cell lysates .
- Metabolomics : LC-MS/MS profiling of treated cells to map changes in metabolic pathways (e.g., ATP depletion in cancer cells ).
- In vivo models : Zebrafish xenografts for real-time visualization of antitumor effects, leveraging the compound’s fluorescence properties .
Q. Which computational methods predict solubility and bioavailability improvements?
- Methodological Answer :
- QSAR modeling : Train models on datasets of sulfonamides to correlate logP (<3.5) and polar surface area (>80 Ų) with aqueous solubility .
- Co-crystallization screens : Co-formulate with cyclodextrins or lipids to enhance dissolution rates, guided by molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
